molecular formula C9H17Br B13189254 4-(Bromomethyl)-6-methylhept-1-ene

4-(Bromomethyl)-6-methylhept-1-ene

Cat. No.: B13189254
M. Wt: 205.13 g/mol
InChI Key: GHPOXRVSVHQACV-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-6-methylhept-1-ene is an organic compound characterized by a bromomethyl group attached to a heptene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-6-methylhept-1-ene typically involves the bromination of a suitable precursor. One common method is the bromination of 6-methylhept-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-6-methylhept-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of alkanes.

Scientific Research Applications

4-(Bromomethyl)-6-methylhept-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-6-methylhept-1-ene in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. These intermediates facilitate various transformations, including substitution and elimination reactions. The bromomethyl group acts as a leaving group, making the compound reactive towards nucleophiles and bases .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)benzoic acid
  • 4-(Bromomethyl)benzene
  • 4-(Bromomethyl)cyclohexane

Uniqueness

4-(Bromomethyl)-6-methylhept-1-ene is unique due to its specific structure, which combines a bromomethyl group with a heptene chain. This structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications that similar compounds may not fulfill .

Properties

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

IUPAC Name

4-(bromomethyl)-6-methylhept-1-ene

InChI

InChI=1S/C9H17Br/c1-4-5-9(7-10)6-8(2)3/h4,8-9H,1,5-7H2,2-3H3

InChI Key

GHPOXRVSVHQACV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC=C)CBr

Origin of Product

United States

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